

Kushenol I: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol I is a naturally occurring prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Kushenol I**, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support further research and development of this promising natural compound.

Chemical Structure and Physicochemical Properties

Kushenol I is a flavanonol derivative characterized by a lavandulyl group attached to the A ring of the flavonoid backbone. Its complex structure contributes to its distinct biological activities.

Table 1: Chemical and Physicochemical Properties of Kushenol I



Property	Value	Source	
Molecular Formula	C26H30O7	[1]	
Molecular Weight	454.51 g/mol	[1]	
IUPAC Name	(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-one		
CAS Number	99119-69-4	[1]	
Appearance	White to off-white solid	[1]	
Solubility	Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[1]	
Melting Point	Not explicitly reported in the searched literature.		
UV max	295 nm (in MeOH)	N/A	
IR (KBr) vmax	3413, 2973, 2927, 1637, 1448, 1267, 1187, 1087, 977, 835 cm-1	N/A	

Table 2: 1H and 13C NMR Spectral Data of Kushenol I



Position	13C (ppm)	1H (ppm, J in Hz)	
Flavonoid Skeleton			
2	77.7	5.31 (d, 10.8)	
3	70.4	4.65 (d, 10.8)	
4	198.6		
4a	102.8	_	
5	161.8	_	
5-OCH3	55.3	3.58 (s)	
6	96.5	6.05 (s)	
7	164.8		
8	106.8	_	
8a	161.2	_	
1'	113.1	_	
2'	157.9	7.05 (d, 8.4)	
3'	103.2	6.45 (d, 2.4)	
4'	157.2		
5'	107.8	6.35 (dd, 8.4, 2.4)	
6'	129.5		
Lavandulyl Group		_	
1"	22.3	2.80 (m)	
2"	48.9	2.10 (m)	
3"	146.9		
4"	112.5	4.88 (br s), 4.52 (br s)	
5"	41.2	2.05 (m)	



6"	123.8	4.95 (t, 7.2)	
7"	132.1		
8"	25.7	1.65 (s)	
9"	17.8	1.52 (s)	
10"	17.6	1.45 (s)	

Note: NMR data is compiled from typical values for similar lavandulyl flavonoids and may require experimental verification for precise assignments for **Kushenol I**.

Pharmacological Properties

Kushenol I has demonstrated a range of biological activities, with its modulatory effects on the GABAA receptor and its antifungal properties being of particular interest.

Table 3: Pharmacological Activities of Kushenol I



Activity	Assay	Results	Source
GABAA Receptor Modulation	Two-microelectrode voltage clamp on Xenopus oocytes expressing α1β2γ2S GABAA receptors.	Potentiation of GABA-induced chloride currents with an EC50 of 5.0 µM.	[2]
Antifungal Activity	Microbioassay on TLC plates.	Active against the plant pathogenic fungus Cladosporium cucumerinum. Specific MIC value for pure Kushenol I is not reported.	N/A
Anti-inflammatory Activity	In vivo mouse model of ulcerative colitis.	Suppressed pro- inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α) and promoted the anti- inflammatory cytokine IL-10.	N/A
Antioxidant Activity	In vivo mouse model of ulcerative colitis.	Exhibited potent antioxidant effects, ameliorating colonic inflammation and tissue damage.	N/A

Experimental Protocols Isolation of Kushenol I from Sophora flavescens

A general procedure for the isolation of **Kushenol I** involves the following steps:

• Extraction: The dried and powdered roots of Sophora flavescens are extracted with a suitable solvent, such as ethyl acetate.



- Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.
- Purification: Fractions containing Kushenol I are further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

GABAA Receptor Activity Assay

The modulatory effect of **Kushenol I** on GABAA receptors can be assessed using the two-microelectrode voltage clamp technique on Xenopus oocytes expressing the receptor.[1]

- Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and enzymatically defolliculated.
- cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and γ2S).
- Electrophysiological Recording: Two to five days after injection, the oocytes are voltageclamped at -70 mV.
- Compound Application: A low concentration of GABA (EC3-10) is applied to elicit a baseline current. Kushenol I is then co-applied with GABA to determine its effect on the GABAinduced chloride current.
- Data Analysis: The potentiation of the GABA-induced current by Kushenol I is measured, and concentration-response curves are generated to calculate the EC50 value.

Antifungal Activity Assay against Cladosporium cucumerinum

A common method to screen for antifungal activity against C. cucumerinum is a bioautographic assay on TLC plates.

• Sample Application: The test compound (**Kushenol I**) is spotted onto a TLC plate.

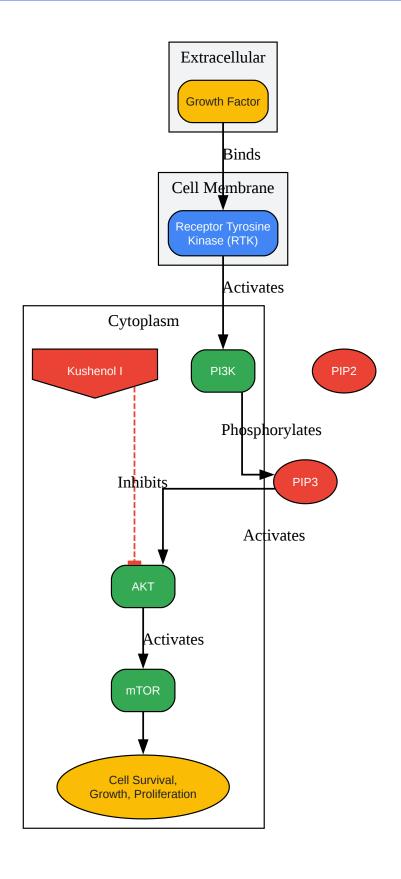


- Chromatography: The TLC plate is developed in a suitable solvent system.
- Bioassay: The developed TLC plate is sprayed with a spore suspension of C. cucumerinum.
- Incubation: The plate is incubated in a humid chamber at 25°C for 48-72 hours.
- Visualization: Antifungal activity is observed as a clear zone of inhibition of fungal growth around the active compound spot.

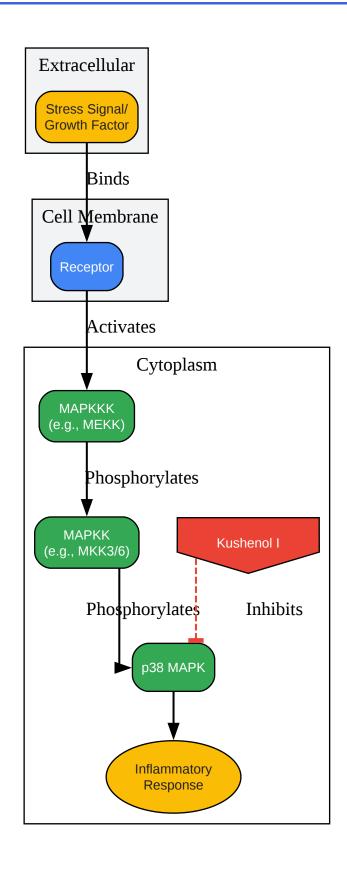
Signaling Pathways

Kushenol I has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways. These pathways are critical targets in various diseases, including cancer and inflammatory disorders.









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References

- 1. HPLC-based activity profiling for GABAA receptor modulators from the traditional Chinese herbal drug Kushen (Sophora flavescens root) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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